Clobenzepam - 1159-93-9

Clobenzepam

Catalog Number: EVT-363899
CAS Number: 1159-93-9
Molecular Formula: C17H18ClN3O
Molecular Weight: 315.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Clobenzepam is a dibenzodiazepine.
Source and Classification

Clobenzepam is synthesized from various organic precursors and falls under the category of psychoactive substances. Its chemical structure is closely related to that of clonazepam, another well-known benzodiazepine. Clobenzepam's IUPAC name is 7-chloro-1-methyl-5-phenyl-1H-benzodiazepin-2(3H)-one, with a molecular formula of C16H14ClN2O. It is classified as a Schedule IV controlled substance in many jurisdictions due to its potential for abuse and dependence.

Synthesis Analysis

The synthesis of Clobenzepam typically involves several key steps:

  1. Starting Materials: The synthesis often begins with 2-amino-5-chlorobenzophenone or similar derivatives.
  2. Cyclization: The primary method involves cyclization reactions that form the benzodiazepine ring. This can be achieved through various methods, including:
    • Oxidative coupling: Reacting an amino compound with a suitable chlorinated precursor under acidic or basic conditions.
    • Intramolecular cyclization: Utilizing azide compounds or other nucleophiles to facilitate the formation of the benzodiazepine core.
  3. Reaction Conditions: Typical reaction conditions include heating in organic solvents such as dichloromethane or ethanol, often at elevated temperatures (e.g., 70–100 °C) to promote cyclization and improve yields.
  4. Purification: Post-synthesis, the product may undergo recrystallization from solvents like chloroform or ethanol to purify Clobenzepam.

Recent advancements have introduced microwave-assisted synthesis techniques that enhance reaction rates and yields significantly compared to traditional methods .

Molecular Structure Analysis

Clobenzepam's molecular structure features a fused benzodiazepine ring system, characterized by:

  • Benzene Rings: The presence of phenyl groups contributes to its lipophilicity, influencing its pharmacokinetic properties.
  • Chlorine Substituent: The chlorine atom at position 7 enhances its binding affinity for GABA receptors.
  • Carbonyl Group: The carbonyl oxygen at position 2 plays a crucial role in stabilizing the molecule through resonance.

The three-dimensional conformation of Clobenzepam allows it to interact effectively with GABA receptors, facilitating its anxiolytic effects .

Chemical Reactions Analysis

Clobenzepam can participate in several chemical reactions, including:

  1. Hydrolysis: Under acidic or basic conditions, Clobenzepam can hydrolyze to form its corresponding carboxylic acid derivative.
  2. Reduction: The carbonyl group can be reduced using reagents like lithium aluminum hydride, leading to alcohol derivatives.
  3. Substitution Reactions: The chlorine atom can undergo nucleophilic substitution, allowing for the introduction of various functional groups.

These reactions are essential for modifying Clobenzepam's structure to develop new derivatives with potentially enhanced therapeutic profiles .

Mechanism of Action

Clobenzepam exerts its pharmacological effects primarily through modulation of GABA receptors:

  • GABA Receptor Binding: It binds to the GABA-A receptor at specific sites, enhancing the receptor's affinity for GABA.
  • Increased Chloride Ion Conductance: This binding results in increased chloride ion influx into neurons, leading to hyperpolarization and decreased neuronal excitability.
  • Anxiolytic Effects: By enhancing GABAergic activity, Clobenzepam effectively reduces anxiety and promotes sedation.

Studies have shown that Clobenzepam's action is dose-dependent, with higher doses leading to more pronounced effects on GABAergic transmission .

Physical and Chemical Properties Analysis

Clobenzepam exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 286.75 g/mol.
  • Melting Point: Typically around 231–233 °C.
  • Solubility: It is soluble in organic solvents like ethanol and dichloromethane but has limited solubility in water.
  • Stability: Clobenzepam is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.

These properties influence its formulation in pharmaceutical preparations and impact its bioavailability .

Applications

Clobenzepam has several important applications in medicine:

  1. Anxiolytic Treatment: It is primarily prescribed for managing anxiety disorders due to its calming effects on the central nervous system.
  2. Muscle Relaxant: Its muscle relaxant properties make it useful in treating muscle spasms associated with various conditions.
  3. Research Applications: Clobenzepam serves as a tool compound in pharmacological research aimed at understanding GABAergic mechanisms and developing new anxiolytic agents.
  4. Potential Use in Epilepsy Management: Some studies suggest that Clobenzepam may have efficacy in certain seizure disorders, although this application requires further research.
Introduction to Clonazepam: Pharmacological Foundations

Historical Development and Chemical Synthesis

The genesis of clonazepam traces to pioneering benzodiazepine research at Hoffmann-La Roche during the late 1950s and early 1960s, under the direction of medicinal chemist Leo Sternbach. As the tenth installment in a seminal series investigating quinazolines and 1,4-benzodiazepines, Sternbach's team first synthesized clonazepam in 1962 through strategic molecular modifications of the benzodiazepine core structure. The initial synthetic route employed 2-chloro-2'-nitrobenzophenone as the foundational precursor, which underwent sequential transformations:

  • Catalytic reduction using Raney nickel yielded the corresponding amine derivative (2-chloro-2'-aminobenzophenone)
  • Acylation with 2-bromoacetyl bromide produced the bromoacetamide intermediate
  • Aminolysis through ammonia exposure generated the aminoacetamide compound
  • Pyridine-mediated cyclization formed the benzodiazepinone scaffold
  • Regioselective nitration at the C7 position using potassium nitrate in sulfuric acid completed the synthesis [2] [5] [6]

This five-stage process established the fundamental manufacturing approach that persists in contemporary production, with modern refinements focusing on yield optimization and purity enhancement. The deliberate introduction of the nitro group at C7 distinguished clonazepam structurally and pharmacologically from its predecessor diazepam, significantly enhancing its anticonvulsant potency. The compound received United States patent protection in 1960 and entered clinical use in Europe during the early 1970s before gaining United States Food and Drug Administration approval in 1975 under the brand name Klonopin. The development timeline reflects strategic molecular design aimed at improving the therapeutic index for seizure disorders while maintaining benzodiazepines' characteristic anxiolytic properties [3] [5] [6].

Table 1: Key Stages in Clonazepam Synthesis

Synthesis StageChemical ReactionKey Reagents/ConditionsIntermediate Formed
1. ReductionCatalytic hydrogenationRaney nickel, hydrogen atmosphere2-Chloro-2'-aminobenzophenone
2. HalogenationAcylation2-Bromoacetyl bromideBromoacetamide derivative
3. AminationNucleophilic substitutionAmmonia solutionAminoacetamide intermediate
4. CyclizationIntramolecular condensationPyridine, elevated temperature5-(2-Chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one
5. NitrationElectrophilic aromatic substitutionPotassium nitrate, sulfuric acidClonazepam (7-nitro derivative)

Structural Characteristics and Benzodiazepine Classification

Clonazepam (IUPAC name: 5-(2-chlorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one) possesses distinctive structural features that define its pharmacological profile within the benzodiazepine class. The molecule's core consists of a benzene ring fused to a seven-membered diazepine heterocycle, with strategic substituents that enhance receptor affinity and metabolic stability. Three moieties critically influence activity:

  • The Nitro Group (-NO₂) at C7: This electron-withdrawing substituent significantly enhances anticonvulsant potency and contributes to the molecule's planar configuration, facilitating receptor binding. Positioned ortho to the electron-deficient diazepine nitrogen, it creates an extended π-conjugation system that stabilizes the receptor-ligand complex [1] [6].

  • Chlorine-Substituted Phenyl Ring at C5: The ortho-chlorine atom on the pendant phenyl ring increases lipid solubility and sterically hinders rotational freedom, optimizing orientation within the benzodiazepine binding pocket of GABA-A receptors [6].

  • Carbonyl Group at C2: This lactam functionality establishes hydrogen bonding with histidine residues in the receptor's α-subunit, essential for allosteric modulation of GABA activity [1] [6].

Clonazepam is classified pharmacologically as a high-potency, long-acting benzodiazepine due to its nanomolar receptor affinity (Ki ≈ 0.7-1.1 nM) and extended elimination half-life (30-40 hours). This contrasts with short-acting agents like midazolam (half-life: 1.5-2.5 hours) and lower-potency compounds such as chlordiazepoxide. The molecule exhibits selective binding to GABA-A receptors containing α1, α2, α3, and α5 subunits, with particularly high affinity for those with α1 subunits responsible for anticonvulsant effects. Unlike benzodiazepines without nitro groups, clonazepam demonstrates preferential inhibition of seizure activity over sedation at therapeutic concentrations. The crystalline structure (melting point: 238-240°C) and limited aqueous solubility (<0.1 g/L at 25°C) present formulation challenges that have been addressed through micronization techniques in tablet production [1] [3] [5].

Table 2: Structural and Pharmacological Classification of Clonazepam Within Benzodiazepines

Classification ParameterClonazepam PropertiesComparative ContextFunctional Significance
Potency CategoryHigh-potency10x more potent than diazepamAllows lower therapeutic dosing
Elimination Half-lifeLong-acting (30-40 hours)Longer than alprazolam (6-12 hours); shorter than diazepam (36-200 hours)Sustained effect with once-daily dosing possible
Receptor Subunit Selectivityα1, α2, α3, α5 subunitsGreater α1 affinity than lorazepamStrong anticonvulsant and anxiolytic effects
Unique Structural FeaturesC7-nitro group, C5 ortho-chlorophenylDiffers from C7-chloro in lorazepamEnhanced GABAergic potency and metabolic stability
LipophilicityModerate (logP ≈ 2.4)Less lipophilic than diazepam (logP ≈ 2.8)Slower brain penetration than diazepam

Regulatory Evolution and Global Approval Frameworks

The regulatory trajectory of clonazepam reflects evolving perspectives on benzodiazepine therapeutics and international drug control paradigms. Following extensive clinical trials demonstrating its efficacy in absence seizures and status epilepticus, clonazepam received initial approval in 1974 from the Swiss regulatory authority, followed by United States Food and Drug Administration endorsement for seizure disorders in 1975. The indication expanded to include panic disorder in 1997 after multicenter trials established its therapeutic benefits. Globally, approval timelines varied significantly:

  • United Kingdom (1974 via Medicines and Healthcare products Regulatory Agency)
  • Canada (1975 under Health Canada's Notice of Compliance)
  • Japan (1980 under Pharmaceutical and Medical Devices Agency review)
  • Australia (1982 via Therapeutic Goods Administration) [3] [6] [8]

Scheduling classifications under controlled substances legislation demonstrate international divergence. The United States Drug Enforcement Administration assigned Schedule IV status under the Controlled Substances Act in 1975, reflecting recognition of lower abuse potential relative to Schedule III substances. Similarly, Canada classified clonazepam as a Schedule IV substance under the Controlled Drugs and Substances Act. However, several European nations implemented stricter controls; Germany categorized it under the Betäubungsmittelgesetz (BtMG) Anlage III in 1981, while the United Kingdom reclassified clonazepam from Schedule 4 (Part 1) to Schedule 3 in 2014 due to increasing misuse concerns. These regulatory decisions were informed by epidemiological data showing diversion patterns and emerging recreational use, particularly of designer analogues like clonazolam [3] [6] [7].

Patent expirations fundamentally transformed clonazepam's regulatory landscape, with initial patents expiring between 1984 (Europe) and 1996 (United States). This precipitated generic market entry and regulatory harmonization efforts through the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. The World Health Organization's Essential Medicines List inclusion (for epilepsy) further standardized therapeutic applications globally. Significant regulatory milestones include:

  • 2000: European Medicines Agency requires class-wide labeling updates regarding dependence potential
  • 2013: Therapeutic Goods Administration mandates reduced pack sizes in Australia
  • 2020: United States Food and Drug Administration institutes boxed warning for benzodiazepines regarding abuse, addiction, and withdrawal risks [3] [6] [8]

Table 3: Global Regulatory Milestones for Clonazepam

YearJurisdictionRegulatory ActionSignificance
1974SwitzerlandInitial approval for epilepsyFirst market authorization
1975United StatesFood and Drug Administration approval for seizures; Schedule IV classificationEstablished controlled substance status
1984European UnionPatent expirationInitiated generic market competition
1996United StatesPatent expirationEnabled generic formulations by multiple manufacturers
1997United StatesFood and Drug Administration approval for panic disorderExpanded therapeutic indications
2014United KingdomRescheduling to Class C/Schedule 3Imposed stricter prescribing controls
2020United StatesBoxed warning requirement for all benzodiazepinesEnhanced risk communication about dependence

Market authorization pathways have continually adapted to emerging safety and quality considerations. The global clonazepam market, valued at $1.48 billion in 2024, reflects these regulatory evolutions, with post-patent approval of generic versions by agencies including the United States Food and Drug Administration (for tablets and orally disintegrating formulations) and European Medicines Agency (for multiple strengths). Current regulatory harmonization efforts focus on active pharmaceutical ingredient quality control, as evidenced by the 2024 United States Food and Drug Administration Good Manufacturing Practice certification of facilities producing clonazepam active pharmaceutical ingredients. The synthesis of therapeutic value recognition and controlled substance management continues to shape clonazepam's regulatory framework worldwide [4] [6] [8].

Properties

CAS Number

1159-93-9

Product Name

Clobenzepam

IUPAC Name

2-chloro-5-[2-(dimethylamino)ethyl]-11H-benzo[b][1,4]benzodiazepin-6-one

Molecular Formula

C17H18ClN3O

Molecular Weight

315.8 g/mol

InChI

InChI=1S/C17H18ClN3O/c1-20(2)9-10-21-16-8-7-12(18)11-15(16)19-14-6-4-3-5-13(14)17(21)22/h3-8,11,19H,9-10H2,1-2H3

InChI Key

IDWVKNARDDZONS-UHFFFAOYSA-N

SMILES

CN(C)CCN1C2=C(C=C(C=C2)Cl)NC3=CC=CC=C3C1=O

Canonical SMILES

CN(C)CCN1C2=C(C=C(C=C2)Cl)NC3=CC=CC=C3C1=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.